
(R)-(3-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride
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Overview
Description
®-(3-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an amino group, a bromophenyl group, and a methanone group, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride typically involves multiple steps, including the formation of the amino group and the bromophenyl group. The process often starts with the preparation of the intermediate compounds, followed by their combination under controlled conditions. Common reagents used in the synthesis include bromine, methanone, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-(3-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-(3-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-(3-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical reactions. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ®-(3-(1-amino-2-methylpropyl)phenyl)(4-chlorophenyl)methanone hydrochloride
- ®-(3-(1-amino-2-methylpropyl)phenyl)(4-fluorophenyl)methanone hydrochloride
- ®-(3-(1-amino-2-methylpropyl)phenyl)(4-iodophenyl)methanone hydrochloride
Uniqueness
What sets ®-(3-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride apart from similar compounds is its specific bromophenyl group, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in certain chemical reactions and applications where other similar compounds may not be as effective.
Biological Activity
(R)-(3-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride, commonly referred to as a derivative of the phenylmethanone class, has garnered attention for its potential pharmacological applications. This compound is characterized by its unique molecular structure and biological activity, particularly in relation to multidrug resistance (MDR) reversal and its interaction with P-glycoprotein (P-gp).
- Molecular Formula : C17H19BrClNO
- Molecular Weight : 368.70 g/mol
- CAS Number : 2703745-65-5
- Structure : The compound features a chiral center, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its interaction with P-gp, a well-known efflux transporter implicated in drug resistance.
- P-glycoprotein Modulation : The compound acts as a modulator of P-gp, enhancing the ATPase activity which is essential for the efflux function of this transporter. Studies have shown that compounds interacting with P-gp can either stimulate or inhibit ATPase activity, influencing drug transport dynamics .
- Reversal of Drug Resistance : In vitro studies indicate that this compound can reverse paclitaxel resistance in HEK293 cells overexpressing P-gp. This suggests its potential use in combination therapies for cancer treatment where drug resistance is a significant challenge .
Case Studies and Experimental Data
- Study on ATPase Activity : A series of experiments were conducted to assess the effect of various concentrations of the compound on P-gp ATPase activity. Results indicated that at specific concentrations, there was a significant stimulation of ATPase activity, suggesting that the compound acts as a substrate for P-gp .
- In Vivo Efficacy : In vivo studies demonstrated that administration of this compound resulted in reduced tumor volume and weight in animal models without apparent side effects, highlighting its therapeutic potential .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds have provided insights into how structural modifications can enhance biological activity. For instance, the presence of specific functional groups has been correlated with increased affinity for P-gp and improved efficacy in drug resistance reversal .
Data Table
Property | Value |
---|---|
Molecular Formula | C17H19BrClNO |
Molecular Weight | 368.70 g/mol |
CAS Number | 2703745-65-5 |
ATPase Stimulation IC50 | 0.1 μM |
In Vivo Tumor Volume Reduction | Significant at tested doses |
Properties
IUPAC Name |
[3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-bromophenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO.ClH/c1-11(2)16(19)13-4-3-5-14(10-13)17(20)12-6-8-15(18)9-7-12;/h3-11,16H,19H2,1-2H3;1H/t16-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDHYKNMIQIWDN-PKLMIRHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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